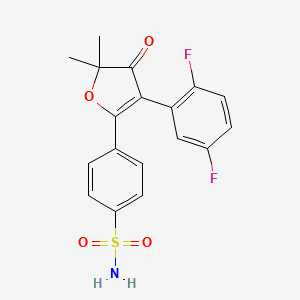

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

CAS No.: 301693-32-3

Cat. No.: VC2449233

Molecular Formula: C18H15F2NO4S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301693-32-3 |

|---|---|

| Molecular Formula | C18H15F2NO4S |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 4-[3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-9-11(19)5-8-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |

| Standard InChI Key | ZMVDDLUMOMUNMY-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C |

| Canonical SMILES | CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C |

Introduction

Chemical Characteristics and Structural Properties

Molecular Identity and Basic Properties

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide belongs to the chemical class of dihydrofuranones with sulfonamide functionality. While specific data on this compound is limited, its structural features can be analyzed by comparison with the closely related compound Polmacoxib, which differs only in the fluorination pattern of the phenyl ring. The primary structural difference lies in the position and number of fluorine atoms on the phenyl ring - with fluorine atoms at positions 2 and 5 rather than position 3 as in Polmacoxib.

Structural Components Analysis

The molecule contains several key structural features:

-

A 2,5-difluorophenyl group connected to a dihydrofuranone core

-

A benzenesulfonamide moiety attached to the dihydrofuranone ring

-

Two methyl groups at the 5-position of the dihydrofuranone

-

A ketone functionality at the 4-position of the dihydrofuranone

This arrangement creates a molecule with several potential pharmacophoric elements that may confer specific biological activities, particularly through the combination of the fluorinated aromatic system and the sulfonamide group.

Predicted Physicochemical Properties

Based on structural analysis and comparison with similar molecules like Polmacoxib, the following physicochemical properties can be predicted:

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₈H₁₅F₂NO₄S | Structural analysis |

| Molecular Weight | ~379.38 g/mol | Calculated from formula |

| Physical State | Likely crystalline solid | Based on similar structures |

| Solubility | Likely soluble in DMSO, DMF; limited water solubility | Based on related compounds |

| LogP | ~3.0-3.5 | Estimated based on structure |

| pKa | ~10.0-10.5 | Estimated based on sulfonamide group |

These predictions are based on structural similarities to Polmacoxib, which has documented physicochemical properties including a crystalline solid form, solubility in organic solvents like DMSO (20 mg/ml) and DMF (20 mg/ml), and limited water solubility.

Comparative Structural Analysis

Relationship to Polmacoxib

The presence of two fluorine atoms in the 2,5-positions may significantly alter the electronic properties of the phenyl ring, potentially affecting both pharmacokinetic properties and target binding characteristics compared to the monofluorinated analog.

Synthetic Approaches

Key Synthetic Considerations

Based on patent information related to Polmacoxib synthesis, key synthetic steps might involve :

-

Reaction of propargyl alcohol with appropriate reagents to form initial intermediates

-

Oxidation steps to generate ketone functionalities

-

Cyclization reactions to form the furanone core

-

Installation of the sulfonamide functionality

-

Cross-coupling reactions to introduce the fluorinated phenyl ring

The specific challenges in synthesizing the 2,5-difluorophenyl analog would likely center around obtaining or preparing the appropriately substituted fluorophenyl building blocks and optimizing reaction conditions for the different electronic properties of this substituent.

| Potential Advantage | Mechanism |

|---|---|

| Enhanced Metabolic Stability | Blocking potential sites of oxidative metabolism |

| Modified Selectivity | Altered electronic and steric properties affecting binding |

| Improved Pharmacokinetics | Changes in lipophilicity and protein binding |

| Reduced Off-Target Effects | Modified binding profile to non-target proteins |

These potential advantages would need to be experimentally verified through direct comparison studies.

Comparative Analysis with Related Compounds

Structure Comparison with Known COX-2 Inhibitors

The structural features of 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can be compared with established COX-2 inhibitors:

| Compound | Key Structural Features | Notable Differences |

|---|---|---|

| Subject Compound | 2,5-difluorophenyl, dihydrofuranone core, benzenesulfonamide | Unique 2,5-difluoro pattern |

| Polmacoxib | 3-fluorophenyl, dihydrofuranone core, benzenesulfonamide | Single fluorine at position 3 |

| Celecoxib | 4-methylphenyl, pyrazole core, benzenesulfonamide | Different heterocyclic core |

| Rofecoxib | 4-methylsulfonylphenyl, furanone core, no sulfonamide | Lacks sulfonamide functionality |

This comparison highlights the unique positioning of the subject compound within the landscape of COX-2 inhibitors, combining elements of both coxib-class drugs and furanone-based anti-inflammatory agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume